

# Pharmacokinetic comparison of Amlodipine and Felodipine ER

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Felodipine 3,5-dimethyl ester*

Cat. No.: *B193179*

[Get Quote](#)

## A Pharmacokinetic Showdown: Amlodipine vs. Felodipine ER

Amlodipine and Felodipine ER are both dihydropyridine calcium channel blockers widely prescribed for the management of hypertension. While they share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application and patient outcomes. This guide provides a detailed comparison of the pharmacokinetic properties of Amlodipine and Felodipine ER, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two important therapeutic agents.

## Comparative Pharmacokinetic Parameters

A comprehensive analysis of available data reveals distinct pharmacokinetic characteristics for Amlodipine and Felodipine ER. These differences are summarized in the table below.

Pharmacokinetic Parameter	Amlodipine	Felodipine ER	Key Observations
Time to Peak Plasma Concentration (Tmax)	6 - 12 hours[1]	2.5 - 5 hours[2]	Felodipine ER reaches peak plasma concentration more rapidly than Amlodipine.
Peak Plasma Concentration (Cmax)	Lower inter-individual variability[3]	Higher inter-individual variability[3]	Amlodipine exhibits more consistent peak plasma levels among patients.
Area Under the Curve (AUC)	Lower inter-individual variability[3]	Higher inter-individual variability[3]	Systemic exposure to Amlodipine is more predictable than that of Felodipine ER.
Elimination Half-Life (t <sub>1/2</sub> )	30 - 50 hours[1]	Approximately 25 hours[4]	Amlodipine has a significantly longer half-life, allowing for true once-daily dosing.
Absolute Bioavailability	64% - 90%[1]	Approximately 15%[4] [5][6]	Amlodipine has substantially higher and more consistent bioavailability.
Peak-to-Trough Plasma Concentration Ratio	1.58[3]	4.43[3]	Amlodipine provides a smoother plasma concentration profile over a 24-hour period.

## Experimental Protocols

The data presented in this guide are derived from various clinical studies, with a common experimental design being the randomized, crossover comparison in hypertensive patients. A

typical protocol for such a study is outlined below.

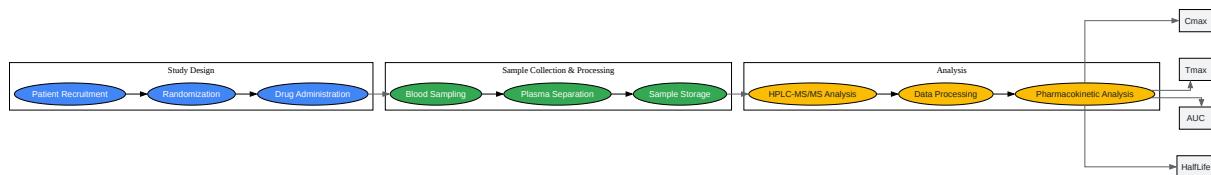
## Study Design

A randomized, open-label, two-period, crossover study is frequently employed to compare the pharmacokinetics of Amlodipine and Felodipine ER.[\[3\]](#)

- Participants: The study population typically consists of adult male and female patients diagnosed with essential hypertension.
- Treatment Phases:
  - Phase 1: Participants are randomly assigned to receive either a single oral dose of Amlodipine (e.g., 5 mg) or Felodipine ER (e.g., 5 mg).
  - Washout Period: A washout period of at least two weeks is implemented between the two treatment phases to ensure complete elimination of the first drug.
  - Phase 2: Participants are crossed over to receive the alternative treatment.
- Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-dose).[\[7\]](#)
- Analytical Method: Plasma concentrations of Amlodipine and Felodipine are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[\[7\]](#)
- Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data for each participant.

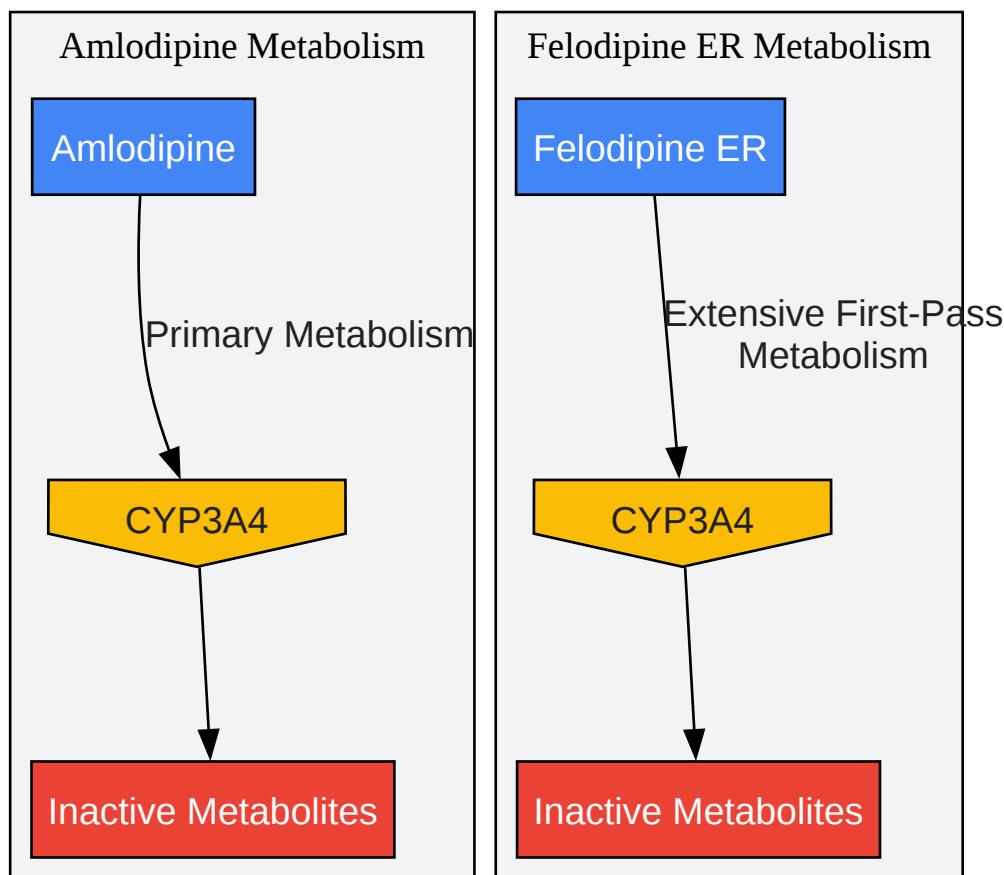
## Visualizing Pharmacokinetic and Metabolic Pathways

To further illustrate the processes involved in the disposition of these drugs, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a pharmacokinetic study.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Crossover comparison of the pharmacokinetics of amlodipine and felodipine ER in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 6. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- To cite this document: BenchChem. [Pharmacokinetic comparison of Amlodipine and Felodipine ER]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193179#pharmacokinetic-comparison-of-amlodipine-and-felodipine-er]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)